molecular formula C6H4ClFIN B1427142 2-Chloro-3-fluoro-4-iodoaniline CAS No. 880652-49-3

2-Chloro-3-fluoro-4-iodoaniline

Cat. No.: B1427142
CAS No.: 880652-49-3
M. Wt: 271.46 g/mol
InChI Key: RZLWYBMAXUXBJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-fluoro-4-iodoaniline is an aromatic amine with the molecular formula C6H4ClFIN. This compound is characterized by the presence of chlorine, fluorine, and iodine substituents on the benzene ring, along with an amino group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-4-iodoaniline typically involves multi-step reactions starting from commercially available precursors One common method includes the halogenation of aniline derivativesThe reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS), N-fluorobenzenesulfonimide (NFSI), and iodine monochloride (ICl) under controlled temperatures and solvents like dichloromethane or acetonitrile .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the halogen substituents in a controlled manner .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-fluoro-4-iodoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted anilines, biaryl compounds, and various functionalized derivatives that can be further utilized in organic synthesis .

Scientific Research Applications

2-Chloro-3-fluoro-4-iodoaniline finds applications in several scientific research fields:

Comparison with Similar Compounds

  • 2-Chloro-4-fluoroaniline
  • 3-Chloro-4-iodoaniline
  • 2-Fluoro-4-iodoaniline

Comparison: 2-Chloro-3-fluoro-4-iodoaniline is unique due to the specific arrangement of chlorine, fluorine, and iodine atoms on the benzene ring. This unique substitution pattern imparts distinct electronic and steric properties, influencing its reactivity and interaction with other molecules. Compared to similar compounds, this compound may exhibit different reactivity profiles and biological activities, making it a valuable compound for targeted applications .

Properties

IUPAC Name

2-chloro-3-fluoro-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFIN/c7-5-4(10)2-1-3(9)6(5)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLWYBMAXUXBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-fluoro-4-iodoaniline
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-fluoro-4-iodoaniline
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-fluoro-4-iodoaniline
Reactant of Route 4
2-Chloro-3-fluoro-4-iodoaniline
Reactant of Route 5
Reactant of Route 5
2-Chloro-3-fluoro-4-iodoaniline
Reactant of Route 6
Reactant of Route 6
2-Chloro-3-fluoro-4-iodoaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.